molecular formula C10H17N3O4 B3060932 Glutaminylproline CAS No. 139370-58-4

Glutaminylproline

Cat. No. B3060932
CAS RN: 139370-58-4
M. Wt: 243.26 g/mol
InChI Key: NJMYZEJORPYOTO-BQBZGAKWSA-N
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Description

Glutaminylproline, also known as Q-p dipeptide or GLN-pro, belongs to the class of organic compounds known as dipeptides . It is a sequence of exactly two alpha-amino acids joined by a peptide bond .


Synthesis Analysis

Glutaminylproline synthesis involves the conversion of glutamine to proline. This process is regulated by the oncogenic transcription factor c-MYC, which stimulates glutamine catabolism to fuel growth and proliferation of cells . The conversion of glutamine to proline has been directly confirmed using 13C, 15N-glutamine as a tracer .


Chemical Reactions Analysis

The major chemical reaction involving Glutaminylproline is the conversion of glutamine to proline. This reaction is catalyzed by enzymes known as l-glutaminases . These enzymes cleave the gamma-amido bond of l-glutamine residues, producing ammonia and l-glutamate .


Physical And Chemical Properties Analysis

The physical and chemical properties of Glutaminylproline can be computed using tools such as ProtParam . These properties include the molecular weight, theoretical pI, amino acid composition, atomic composition, extinction coefficient, estimated half-life, instability index, aliphatic index, and grand average of hydropathicity (GRAVY) .

Scientific Research Applications

Glutamine and Gastrointestinal Health

Glutamine, a component of Glutaminylproline, is extensively researched for its role in gastrointestinal health. It has shown trophic and cytoprotective effects in the small bowel and colonic mucosal cells. This suggests its potential efficacy in treating gastrointestinal disorders as part of specialized nutrition support (Ziegler, Bazargan, Leader, & Martindale, 2000).

Glutamine as a Conditionally Essential Amino Acid

Glutamine's role extends beyond a mere nutrient; it's a vital respiratory fuel for rapidly proliferating cells like enterocytes and lymphocytes. In critical illness, it may become a conditionally essential amino acid, suggesting its potential as a supplement in metabolic support for seriously ill patients (Lacey & Wilmore, 2009).

Glutamine in Cancer Therapy

Research has highlighted glutamine's importance in cancer metabolism, positioning it as a target for therapeutic intervention. Glutamine metabolism's involvement in tumorigenesis and potential applications in cancer therapy are areas of ongoing investigation (Altman, Stine, & Dang, 2016).

Glutamine in Critical Care

In critically ill patients, supplementing with glutamine has shown benefits, including improved survival rates. This supports the hypothesis that glutamine supplementation can correct excess mortality caused by inadequate nutrition in intensive care unit patients (Goeters et al., 2002).

Glutamine and Hormone Secretion

Glutamine effectively stimulates hormone secretion, like glucagon-like peptide-1, from specific cell lines, indicating its potential use in managing conditions like diabetes (Reimann et al., 2004).

Glutamine in Diabetes Management

Supplementation with glutamine has shown promising effects in glycemic control for type 2 diabetes patients. It may help enhance incretin levels and improve overall metabolic profiles in diabetic patients (Samocha-Bonet et al., 2014).

Mechanism of Action

The mechanism of action of Glutaminylproline involves the catalysis of the cleavage of the gamma-amido bond of l-glutamine residues by l-glutaminases . This results in the production of ammonia and l-glutamate .

Future Directions

The future directions for Glutaminylproline research could involve further studies on the relationship between glutamine and proline metabolism . This could provide a deeper understanding of tumor metabolism and enable the development of novel therapeutic strategies .

properties

IUPAC Name

(2S)-1-[(2S)-2,5-diamino-5-oxopentanoyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O4/c11-6(3-4-8(12)14)9(15)13-5-1-2-7(13)10(16)17/h6-7H,1-5,11H2,(H2,12,14)(H,16,17)/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJMYZEJORPYOTO-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CCC(=O)N)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCC(=O)N)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901314316
Record name L-Glutaminyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901314316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glutaminylproline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028805
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Glutaminylproline

CAS RN

139370-58-4
Record name L-Glutaminyl-L-proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139370-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Glutaminyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901314316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glutaminylproline
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LYJ3482CB6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Glutaminylproline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028805
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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